6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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Overview
Description
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis .
Mechanism of Action
Target of Action
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is an analogue of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.
Mode of Action
It’s known that imidazo[1,2-a]pyridine analogues exhibit significant activity against mdr-tb and xdr-tb . This suggests that the compound interacts with its targets, possibly by inhibiting essential biochemical processes within the bacterial cells, leading to their death or growth inhibition.
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues was found to have good microsomal stability , which could suggest favorable pharmacokinetic properties for this compound as well.
Result of Action
The result of the action of this compound is likely to be the inhibition of growth or killing of tuberculosis-causing bacteria, given its significant activity against MDR-TB and XDR-TB . In an acute TB mouse model, treatment with an imidazo[1,2-a]pyridine analogue led to a significant reduction of bacterial load , suggesting a similar potential outcome for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and subsequent functionalization . The reaction conditions often involve the use of catalysts such as iodine or transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow systems to enhance efficiency and yield. Microreactor-based continuous flow systems have been reported for the synthesis of imidazo[1,2-a]pyridine derivatives, providing a scalable and efficient approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has shown improved potency against Mycobacterium tuberculosis compared to 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride.
Imidazo[1,2-a]pyridine-6-carbohydrazide: Another derivative with significant biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-6-2-3-8-10-7(9(12)13)5-11(8)4-6;/h2-5H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLNVUVYSAZFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060034-47-9 |
Source
|
Record name | 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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